molecular formula C17H13BrN4OS B2584903 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 893709-13-2

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2584903
CAS No.: 893709-13-2
M. Wt: 401.28
InChI Key: DSXMSVLNPCSILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine moiety linked to an oxadiazole ring via a thioether bridge. The presence of bromine and methyl groups on the imidazo[1,2-a]pyridine ring further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an α-haloketone, followed by cyclization.

    Bromination and Methylation: The synthesized imidazo[1,2-a]pyridine is then brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide in the presence of a base.

    Thioether Formation: The brominated and methylated imidazo[1,2-a]pyridine is reacted with a thiol compound to form the thioether linkage.

    Oxadiazole Ring Formation: The final step involves the cyclization of the thioether intermediate with a hydrazine derivative and a carboxylic acid to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the oxadiazole ring can undergo reduction under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methylation: Methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Thioether Formation: Thiol compounds (R-SH) in the presence of a base.

    Oxadiazole Formation: Hydrazine derivatives and carboxylic acids under acidic or basic conditions.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is unique due to its combination of the imidazo[1,2-a]pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c1-11-6-5-9-14-19-13(15(18)22(11)14)10-24-17-21-20-16(23-17)12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXMSVLNPCSILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.